N-(3,5-difluorophenyl)thian-4-amine

Physicochemical Properties Lipophilicity Scaffold Hopping

N-(3,5-Difluorophenyl)thian-4-amine (CAS 1156600-51-9) is a sulfur-containing heterocyclic secondary amine comprising a tetrahydrothiopyran (thiane) ring linked via the 4-position to a 3,5-difluoroaniline moiety. With a molecular formula of C₁₁H₁₃F₂NS and a molecular weight of 229.29 g/mol, it is primarily cataloged as a research chemical and synthetic building block.

Molecular Formula C11H13F2NS
Molecular Weight 229.29 g/mol
Cat. No. B13248657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-difluorophenyl)thian-4-amine
Molecular FormulaC11H13F2NS
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESC1CSCCC1NC2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H13F2NS/c12-8-5-9(13)7-11(6-8)14-10-1-3-15-4-2-10/h5-7,10,14H,1-4H2
InChIKeyATCYOYCMDHBGSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Difluorophenyl)thian-4-amine: Procurement-Grade Sulfur Heterocycle Building Block


N-(3,5-Difluorophenyl)thian-4-amine (CAS 1156600-51-9) is a sulfur-containing heterocyclic secondary amine comprising a tetrahydrothiopyran (thiane) ring linked via the 4-position to a 3,5-difluoroaniline moiety [1]. With a molecular formula of C₁₁H₁₃F₂NS and a molecular weight of 229.29 g/mol, it is primarily cataloged as a research chemical and synthetic building block . Commercially available purities typically range from 95% to 98%, positioning it as a specialty intermediate rather than a final active pharmaceutical ingredient .

Compound Type
Sulfur heterocycle building block
Core Motif
Thiane-4-amine with 3,5-difluoroaniline
Procurement Grade
Research intermediate (purity ≥95%)

Why N-(3,5-Difluorophenyl)thian-4-amine Cannot Be Interchanged with Its Oxygen or Regioisomeric Analogs


The substitution of the thiane sulfur atom with oxygen (forming the tetrahydropyran analog) or the relocation of the amine from the 4- to the 3-position on the thiane ring introduces measurable physicochemical alterations that render direct interchange scientifically invalid . The larger atomic radius and lower electronegativity of sulfur compared to oxygen alters ring conformation, lipophilicity (estimated LogP), and polar surface area, which critically influence solubility, membrane permeability, and target engagement in biological assays . Similarly, regioisomeric variation modulates the electronic environment of the aniline nitrogen, impacting its basicity and hydrogen-bonding capacity . These non-trivial differences necessitate compound-specific validation rather than class-level assumption, directly motivating the acquisition of the precisely defined N-(3,5-difluorophenyl)thian-4-amine regioisomer for reproducible research .

O analog Thiane S vs. tetrahydropyran O alters lipophilicity and conformation; may not support direct substitution in SAR studies.
Regioisomer 4-amine vs. 3-amine thiane regioisomer changes scaffold symmetry and dipole moment; conformational context may differ.

Quantitative Differentiation Evidence for N-(3,5-Difluorophenyl)thian-4-amine Against Closest Analogs


Molecular Weight and Heteroatom Differentiation: Thiane (S) vs. Tetrahydropyran (O) Core

The replacement of the tetrahydropyran oxygen with a thiane sulfur atom increases the molecular weight by approximately 16.07 g/mol (from 213.22 to 229.29 g/mol) and is predicted to elevate the LogP by roughly 0.5–0.7 units based on atom-based contribution methods . This shift in lipophilicity is consistent with the higher polarizability of sulfur and directly impacts both aqueous solubility and passive membrane permeability .

S vs. O core shift
Data to verify
ΔMW +16.07 g/mol; predicted ΔLogP ≈ +0.5–0.7 units vs. tetrahydropyran analog
Predicted lipophilicity increase; may influence solubility and permeability in assay context.
No experimental LogP determination found.
Physicochemical Properties Lipophilicity Scaffold Hopping

Regiochemical Positioning: 4-Amine vs. 3-Amine Thiane Isomer

The 4-position attachment of the aniline nitrogen to the thiane ring yields a symmetric substitution pattern, whereas the 3-position isomer (CAS 1341786-76-2) introduces stereochemical and electronic asymmetry . The SMILES notation 'Fc1cc(F)cc(NC2CCSCC2)c1' confirms a symmetrical environment around the C-4 carbon, which is predicted to confer distinct conformational preferences and potentially differential metabolic stability relative to the 3-substituted isomer .

Regioisomer identity
Class-level
Symmetrical 4-substituted thiane (SMILES: Fc1cc(F)cc(NC2CCSCC2)c1); achiral scaffold
Defined regioisomer avoids conformational ambiguity of 3-amine; may support target engagement probe design.
Quantitative bioactivity data unavailable.
Regioisomerism Conformational Analysis Synthetic Accessibility

Purity Benchmarking for Procurement: 95% vs. 98% Specified Grades

Commercial listings for N-(3,5-difluorophenyl)thian-4-amine specify minimum purities of 95% (AKSci) and 98% (Leyan), enabling procurement to match experimental requirements . The higher 98% purity grade reduces the unidentified impurity burden to ≤2%, which is advantageous for sensitive biological assays where trace contaminants can act as confounding agonists or antagonists .

Purity benchmark
Specification review
Grades: ≥98% (Leyan) vs. ≥95% (AKSci); impurity load reduced by ~60%
Higher purity grade may reduce assay noise; supports procurement for sensitive biophysical or cellular assays.
Vendor datasheet values; no orthogonal purity verification provided.
Quality Control Analytical Chemistry Purity Specification

Optimal Deployment Scenarios for N-(3,5-Difluorophenyl)thian-4-amine Based on Differentiated Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Requiring Defined Sulfur Heterocycles

In lead optimization programs where the tetrahydropyran ring has been explored and a deliberate increase in lipophilicity (ΔLogP ≈ +0.5–0.7) is desired to enhance membrane permeability or modulate metabolic stability, N-(3,5-difluorophenyl)thian-4-amine serves as a direct thiane isostere. Its procurement at ≥98% purity ensures that observed SAR trends are attributable to the sulfur substitution rather than impurity artifacts .

Regiochemically Defined Probe Synthesis for Target Engagement Studies

When developing chemical probes where the spatial orientation of the amine linkage is critical for target binding, the symmetrical 4-substituted thiane avoids the conformational ambiguity inherent in the 3-substituted isomer. This defined geometry is essential for cryo-EM or X-ray crystallography studies where definitive electron density interpretation requires a single molecular species .

Analytical Method Development and Reference Standard Preparation

The 98% purity grade of N-(3,5-difluorophenyl)thian-4-amine makes it suitable as a reference standard for HPLC or LC-MS method development, particularly for quantifying related substances in synthetic mixtures containing the oxygen analog or regioisomeric impurities. Its distinct retention time and mass ensure unambiguous identification in complex chromatograms .

Application
Selection Property
Validation Focus
Lipophilicity modulation in lead optimization
Predicted ΔLogP shift relative to oxane analog
Verify lipophilicity and permeability impact experimentally
Target engagement probe synthesis
Symmetrical 4-substituted thiane scaffold
Confirm regioisomeric purity and conformational homogeneity
HPLC/LC-MS method development
98% purity reference standard
Establish retention time and mass identity vs. related substances
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